(4-Bromobenzyloxy)trimethylsilane

Description

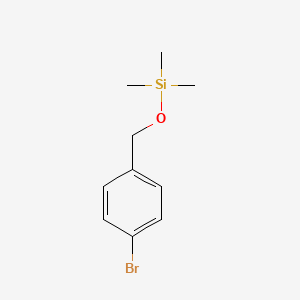

(4-Bromobenzyloxy)trimethylsilane (CAS 86605-93-8) is an organosilicon compound with the molecular formula C₁₀H₁₅BrOSi and a molecular weight of 275.22 g/mol. Structurally, it consists of a 4-bromobenzyloxy group (–OCH₂C₆H₄Br) linked to a trimethylsilyl (–Si(CH₃)₃) moiety. This compound is widely utilized in organic synthesis as a protecting group for alcohols, owing to its stability under basic conditions and ease of removal under acidic or fluoride-mediated conditions .

Properties

CAS No. |

86605-93-8 |

|---|---|

Molecular Formula |

C10H15BrOSi |

Molecular Weight |

259.21 g/mol |

IUPAC Name |

(4-bromophenyl)methoxy-trimethylsilane |

InChI |

InChI=1S/C10H15BrOSi/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-7H,8H2,1-3H3 |

InChI Key |

PDHKMVHAGSHGGS-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)OCC1=CC=C(C=C1)Br |

Canonical SMILES |

C[Si](C)(C)OCC1=CC=C(C=C1)Br |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Synthesis : Prepared via silylation of 4-bromobenzyl alcohol using hexamethyldisilane, achieving yields up to 95% .

- Applications : Used in cross-coupling reactions, peptide synthesis, and as a precursor in pharmaceutical intermediates .

Comparison with Structurally Similar Compounds

(4-Bromophenyl)trimethylsilane (CAS 6999-03-7)

- Molecular Formula : C₉H₁₃BrSi

- Molecular Weight : 229.19 g/mol

- Key Differences :

- Lacks the benzyloxy (–OCH₂–) linker, reducing steric hindrance and altering reactivity.

- Primarily used in aryl cross-coupling reactions (e.g., Suzuki-Miyaura) due to the direct Si–C bond, which facilitates transmetalation .

- Less polar than (4-bromobenzyloxy)trimethylsilane, leading to different solubility profiles in organic solvents.

(4-Bromophenylethynyl)trimethylsilane

- Molecular Formula : C₁₁H₁₃BrSi

- Molecular Weight : 261.26 g/mol

- Structure : Features an ethynyl (–C≡C–) group between the bromophenyl and trimethylsilyl groups.

- Key Differences: The ethynyl group enables Sonogashira coupling and click chemistry applications, making it valuable in material science and polymer synthesis . Higher thermal stability compared to benzyloxy derivatives but sensitive to moisture (requires storage at 2–8°C) .

4-Bromobutyltrimethoxysilane (CAS 226558-82-3)

- Molecular Formula : C₇H₁₅BrO₃Si

- Molecular Weight : 267.18 g/mol

- Structure : A brominated alkyl chain (–(CH₂)₄Br) attached to a trimethoxysilyl group (–Si(OCH₃)₃).

- Key Differences: The methoxy groups enhance hydrolysis susceptibility, making it a reactive precursor in sol-gel processes and surface functionalization . Applications diverge from aromatic silanes, focusing on nanomaterials and coatings rather than organic synthesis.

Functional Group Comparison and Reactivity

Stability and Handling Considerations

- This compound: Stable under inert conditions but degrades in acidic environments. No hazardous classification per EU Regulation 1272/2008 .

- (4-Bromophenylethynyl)trimethylsilane : Requires cold storage (2–8°C) to prevent decomposition .

- tert-Butyldimethylsilyl (TBS) analogs : More sterically hindered, offering enhanced protection for sensitive hydroxyl groups .

Market and Commercial Availability

Preparation Methods

General Synthetic Strategy

The primary approach to synthesizing (4-bromobenzyloxy)trimethylsilane involves the reaction of 4-bromobenzyl alcohol with a silylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base. This method is a variant of the classical etherification where the hydroxyl group is converted into a silyl ether.

Typical Reaction Conditions

- Reagents:

- 4-Bromobenzyl alcohol (substrate)

- Trimethylsilyl chloride (silylating agent)

- Base: Usually triethylamine (Et3N) or similar organic base

- Solvent: Anhydrous dichloromethane (CH2Cl2) or other inert solvents

- Temperature: Typically 0 °C to room temperature

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent moisture interference

Detailed Procedure Example

A representative preparation procedure adapted from analogous silylation reactions is as follows:

| Step | Description |

|---|---|

| 1. | In a dry Schlenk flask under nitrogen, dissolve 4-bromobenzyl alcohol (1.0 equivalent) in anhydrous dichloromethane. |

| 2. | Add triethylamine (1.5 equivalents) to the solution and cool to 0 °C. Stir for 5 minutes to ensure complete mixing. |

| 3. | Slowly add trimethylsilyl chloride (1.2 equivalents) dropwise while maintaining the temperature at 0 °C. |

| 4. | Stir the reaction mixture at 0 °C for 2 hours to ensure complete silylation. |

| 5. | Quench the reaction by adding water, then extract the organic layer with dichloromethane. |

| 6. | Dry the combined organic extracts over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. |

| 7. | Purify the crude product by flash column chromatography if necessary to obtain this compound as a colorless oil. |

Yield: Typically high, often exceeding 90% under optimized conditions.

Reaction Mechanism Insights

- The base (triethylamine) deprotonates the hydroxyl group of 4-bromobenzyl alcohol, generating the alkoxide intermediate.

- The alkoxide attacks the silicon center of trimethylsilyl chloride, displacing chloride ion and forming the trimethylsilyl ether.

- The reaction is facilitated by the low temperature to minimize side reactions and by the inert atmosphere to prevent hydrolysis of the silyl chloride.

Comparative Data Table of Silylation Conditions

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Substrate | 4-Bromobenzyl alcohol | Purity > 98% recommended |

| Silylating agent | Trimethylsilyl chloride (TMSCl) | 1.1–1.2 equivalents |

| Base | Triethylamine (Et3N) | 1.5 equivalents |

| Solvent | Anhydrous dichloromethane (CH2Cl2) | Dry, oxygen-free |

| Temperature | 0 °C to room temperature | Cooling to 0 °C improves selectivity |

| Reaction time | 1.5–3 hours | Monitored by TLC or NMR |

| Yield | 90–99% | High yields typical |

| Purification | Flash chromatography | Optional, depending on purity |

Research Findings and Variations

- According to literature on related silyl ethers, the use of triethylamine as a base and dichloromethane as solvent at low temperature is a well-established method for preparing trimethylsilyl ethers of benzyl alcohol derivatives with halogen substituents like bromine.

- Alternative silylating agents such as triethylsilyl chloride have been used for related compounds, but for this compound, trimethylsilyl chloride is preferred due to the smaller steric bulk and better reactivity.

- The reaction can be scaled up with careful control of moisture and temperature to maintain high yields and purity.

- The silylation reaction is generally clean, with minimal side products, but care must be taken to exclude water to prevent hydrolysis of the silyl chloride and the silyl ether product.

Analytical Characterization

- 1H NMR: Characteristic signals include aromatic protons of the 4-bromobenzyl group and a singlet around 0.0 to 0.2 ppm corresponding to the nine protons of the trimethylsilyl group.

- 13C NMR: Signals for aromatic carbons and the silicon-bound methyl carbons.

- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of this compound.

- IR Spectroscopy: Absence of hydroxyl stretch (~3400 cm⁻¹) confirms silylation.

Q & A

Q. What are the standard synthetic routes for (4-Bromobenzyloxy)trimethylsilane, and what yields are typically achieved?

The compound is primarily synthesized via two routes:

- Route 1 : Reaction of 4-bromobenzyl alcohol with hexamethyldisilane under optimized conditions, achieving ~95% yield.

- Route 2 : Silylation of 4-bromobenzyl alcohol using trimethylsilyl chloride (TMSCl) in the presence of a base like imidazole. Key factors include anhydrous conditions and inert atmospheres to prevent hydrolysis of the silane reagent. Characterization via NMR and GCMS is critical to confirm purity .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- 1H/13C NMR : To identify the trimethylsilyl group (δ ~0.1–0.3 ppm for Si(CH3)3) and aromatic protons (δ ~7.2–7.5 ppm for the bromobenzyl moiety).

- GCMS : To verify molecular ion peaks (e.g., [M]+ at m/z 286 for C10H15BrOSi) and detect impurities.

- FT-IR : To confirm the C-O-Si linkage (absorption ~1050–1100 cm⁻¹). These methods align with protocols for analogous silyl ethers .

Q. How can researchers distinguish this compound from structurally similar silyl ethers?

- Chromatographic retention times (HPLC/GC) and high-resolution mass spectrometry (HRMS) are essential for differentiation.

- X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC, HMBC) can resolve ambiguities in aromatic substitution patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized for the silylation of 4-bromobenzyl alcohol to improve yield and purity?

- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance silane reactivity.

- Base choice : Sodium hydride (NaH) or imidazole in stoichiometric amounts accelerates silylation.

- Temperature control : Maintain 0–20°C to minimize side reactions (e.g., alcohol oxidation). Post-reaction purification via silica gel chromatography or distillation is critical .

Q. What are the mechanistic considerations in base-catalyzed C–H silylation involving trimethylsilane reagents?

- Base role : Deprotonates the substrate to generate a nucleophilic intermediate (e.g., alkoxide), which attacks the electrophilic silicon center.

- Silane activation : Hexamethyldisilane (HMDS) can act as a mild activating agent, reducing the need for strong bases.

- Kinetic vs. thermodynamic control : Steric effects from the bulky silyl group may favor specific regioisomers in polyfunctional substrates .

Q. How does this compound compare to other silyl ethers in protecting hydroxyl groups under acidic conditions?

- Stability : The bromobenzyloxy group enhances resistance to acidic hydrolysis compared to smaller silyl ethers (e.g., TMS).

- Applications : Preferred in multi-step syntheses requiring orthogonal protection, such as peptide or carbohydrate chemistry. Comparative studies with tert-butyldimethylsilyl (TBS) ethers reveal trade-offs between stability and deprotection ease .

Q. What contradictions exist in reported synthetic methods for this compound, and how can they be resolved experimentally?

- Discrepancies in yield : Some protocols report 70–80% yields, while others achieve >95%. These may stem from variations in silane stoichiometry or purification techniques.

- Resolution : Systematic parameter screening (e.g., solvent, temperature, catalyst) and rigorous analytical validation (e.g., qNMR) can reconcile differences .

Q. What role does this compound play in transition-metal-catalyzed cross-coupling reactions?

- Substrate compatibility : The bromine atom enables participation in Suzuki-Miyaura or Sonogashira couplings.

- Silane as a directing group : The TMS group can transiently coordinate to palladium or nickel, influencing regioselectivity in C–H functionalization. Case studies with analogous trimethylsilyl ethers demonstrate utility in constructing complex aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.